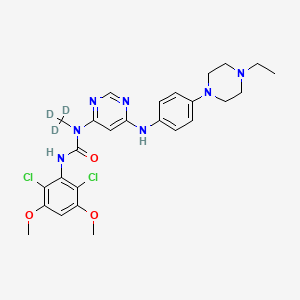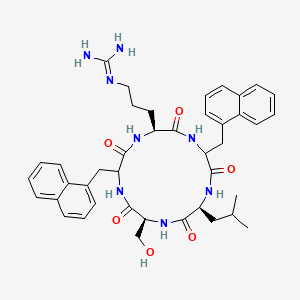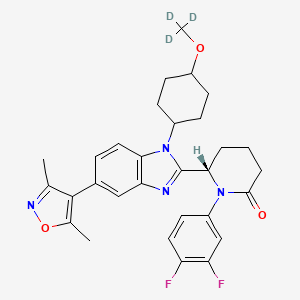
Menthofuran-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menthofuran-13C2 is a labeled isotope of menthofuran, an aromatic organic compound found in various essential oils, including those of peppermint and pennyroyal . This compound is particularly significant in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of menthofuran-13C2 typically involves the epoxidation of isopulegol to form isopulegol epoxide, followed by oxidation to form isopulegone epoxide, which is then cyclodehydrated to produce menthofuran . This process is advantageous due to its use of relatively inexpensive and readily available isopulegol as the starting material .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Menthofuran-13C2 undergoes several types of chemical reactions, including:
Oxidation: Menthofuran can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert menthofuran into different derivatives, useful in various applications.
Substitution: Menthofuran can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and dimethyl sulfoxide, and reducing agents such as hydrogen gas and metal catalysts . The conditions for these reactions vary, but they generally require controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of menthofuran, which have applications in different fields, including pharmaceuticals and fragrance industries .
Applications De Recherche Scientifique
Menthofuran-13C2 has a wide range of scientific research applications:
Mécanisme D'action
Menthofuran-13C2 exerts its effects through various mechanisms:
Analgesic and Anti-irritation Mechanisms: It modulates the TRPM8 ion channel, which is involved in sensing cold temperatures.
Gastroprotective Activity: Menthofuran has been shown to have gastroprotective effects, likely mediated by antioxidant mechanisms and the reduction of gastric juice acidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: An analgesic and TRPM8 modulator, similar to menthofuran.
Pulegone: A precursor to menthofuran, used in the synthesis of various derivatives.
Isopulegol: A starting material in the synthesis of menthofuran.
Uniqueness
Menthofuran-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in quantitative studies and as a tracer in various research applications . Its ability to modulate the TRPM8 ion channel also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
6-methyl-3-(113C)methyl-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/i2+1,6+1 |
Clé InChI |
YGWKXXYGDYYFJU-PYASWXJZSA-N |
SMILES isomérique |
CC1CCC2=C(C1)O[13CH]=C2[13CH3] |
SMILES canonique |
CC1CCC2=C(C1)OC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)










